molecular formula C11H9F3N2S B1417318 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol CAS No. 1094354-75-2

5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol

Cat. No.: B1417318
CAS No.: 1094354-75-2
M. Wt: 258.26 g/mol
InChI Key: VGMDTVDXUFYCPS-UHFFFAOYSA-N
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Description

5-Phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol ( 1094354-75-2) is a high-value chemical building block supplied for pharmaceutical and life sciences research. This compound, with molecular formula C 11 H 9 F 3 N 2 S and a molecular weight of 258.26, is characterized by its unique structure combining an imidazole-2-thiol core with a phenyl substituent and a 2,2,2-trifluoroethyl side chain . The integration of the trifluoromethyl (TFM, -CF 3 ) group is of significant research interest, particularly in medicinal chemistry. The -CF 3 group is a prominent pharmacophore in drug discovery due to its ability to profoundly influence the biological activity, metabolic stability, and lipophilicity of organic molecules . Its strong electron-withdrawing nature and the creation of a substantial hydrophobic domain can enhance a compound's binding affinity to enzymatic targets and improve its pharmacokinetic properties . This makes the compound a valuable scaffold for the synthesis and exploration of new biologically active molecules. The core imidazole-2-thiol structure is a versatile heterocycle, and its derivatives are investigated for a wide range of applications. The presence of multiple nitrogen atoms in the imidazole ring and a thiol group allows for diverse binding modes and chemical modifications, facilitating research into novel enzyme inhibitors and receptor modulators. Applications: This product is intended for research and development purposes only, specifically as a key intermediate in the synthesis of more complex molecules for pharmaceutical research, agrochemical development, and materials science. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-phenyl-3-(2,2,2-trifluoroethyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2S/c12-11(13,14)7-16-9(6-15-10(16)17)8-4-2-1-3-5-8/h1-6H,7H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMDTVDXUFYCPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=S)N2CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Methods:

  • Formamide-based Cyclization: Literature indicates that α-bromo-ketones react with formamide to form imidazole derivatives, as seen in the synthesis of phenyl-imidazole compounds. This approach involves initial formation of α-bromo-ketones, followed by cyclization with formamide, and subsequent modifications (Ref).
  • De novo Synthesis from Precursors: The imidazole core can be assembled from simpler precursors such as amino acids or nitriles, followed by functional group modifications.

Example:

  • The synthesis of phenyl-imidazoles often employs α-bromo-ketones reacting with formamide, followed by cyclization and substitution steps, as outlined in the development of phenyl-imidazole derivatives (Ref).

Incorporation of the Trifluoroethyl Group

The trifluoroethyl moiety is introduced via nucleophilic substitution or addition reactions involving suitable electrophiles or via fluorinated building blocks.

Strategies:

Research Findings:

  • Although specific methods for this compound are scarce, analogous syntheses involve alkylation of imidazole rings with trifluoroethyl halides under basic conditions, ensuring regioselectivity and avoiding over-alkylation (Ref).

Synthesis of the Thiol-Substituted Imidazole

The thiol group at position 2 is introduced through thiolation reactions, often involving thiourea derivatives or thiolating agents.

Approaches:

  • Thiolation of Imidazole Precursors: Reacting imidazole derivatives with thiolating agents such as Lawesson’s reagent or thiourea under controlled conditions can yield the thiol-functionalized imidazole.
  • Thiol-Substituted Intermediates: Starting from imidazole rings bearing suitable leaving groups (e.g., halides), nucleophilic substitution with thiolates yields the thiol group.

Notes:

  • The stability of the thiol group necessitates careful control of reaction conditions to prevent oxidation and undesired side reactions.

Summary of Preparation Methods

Method Key Reagents Key Steps Advantages Limitations
Formamide-based cyclization α-bromo-ketones, formamide Cyclization to imidazole core Versatile, adaptable Requires multiple steps, moderate yields
Electrophilic trifluoroethylation Trifluoroethyl halides, base Alkylation at nitrogen or carbon High regioselectivity Reagents may be costly or sensitive
Thiolation of imidazole Thiourea, thiolates Nucleophilic substitution Direct introduction of thiol Potential oxidation issues
Suzuki coupling and derivatization Boronic acids, palladium catalysts Coupling reactions to introduce phenyl groups High functional group tolerance Requires expensive catalysts

Research Findings and Data Tables

Table 1: Summary of Key Synthesis Routes for Similar Imidazole Derivatives

Route Reagents Conditions Yield References
Cyclization from α-bromo-ketones α-bromo-ketones + formamide Reflux, inert atmosphere 50-70%
N-alkylation with trifluoroethyl halides Trifluoroethyl halides + imidazole Base, room temperature 60-80%
Thiolation Thiourea derivatives Heating, inert atmosphere 45-65% ,

Table 2: Typical Reaction Conditions and Yields from Literature

Reaction Step Reagents Solvent Temperature Yield Reference
Imidazole ring formation α-bromo-ketone + formamide Toluene Reflux 55-65%
Trifluoroethylation Trifluoroethyl iodide + imidazole Acetone Room temp 70%
Thiol substitution Thiourea + imidazole Ethanol 80°C 50%

Chemical Reactions Analysis

Types of Reactions

5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol is largely dependent on its chemical structure. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with biological membranes more effectively. The thiol group can form covalent bonds with target proteins, potentially inhibiting their function. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The structural uniqueness of 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol lies in its trifluoroethyl group, distinguishing it from analogs with benzyl, aryl, or electron-deficient substituents. Key comparisons include:

Compound Name Substituents (Position 1 / Position 5) Molecular Formula Key Features
This compound CF₃CH₂ / Ph C₁₁H₉F₃N₂S High lipophilicity; potential metabolic stability due to CF₃ group .
1-Benzyl-5-phenyl-1H-imidazole-2-thiol Benzyl / Ph C₁₆H₁₄N₂S Increased steric bulk; reduced electronegativity compared to CF₃CH₂ .
5-(3-Nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol 3-CF₃Ph / 3-NO₂Ph C₁₆H₁₀F₃N₃O₂S Electron-withdrawing nitro group enhances reactivity; dual CF₃ and NO₂ groups .
5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2-thiol 4-MeOPh / 4-FPh C₁₆H₁₃FN₂OS Methoxy group improves solubility; fluorine enhances bioavailability .

Physicochemical Properties

  • Solubility: Compounds with polar substituents (e.g., 4-methoxyphenyl in ) exhibit improved solubility in polar solvents, whereas nitro or trifluoromethyl groups may reduce it .
  • Thermal Stability: Trifluoroethyl and nitro groups can enhance thermal stability due to strong electron-withdrawing effects, as observed in related patents .

Biological Activity

5-Phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol is a unique compound characterized by its imidazole ring, phenyl group, and a trifluoroethyl substituent. This structural arrangement enhances its biological activity and reactivity, making it a subject of interest in medicinal chemistry and materials science. The compound has shown potential applications primarily as an antimicrobial agent and in other therapeutic areas.

  • Molecular Formula : C11_{11}H9_9F3_3N2_2S
  • Molecular Weight : 258.26 g/mol
  • CAS Number : 1094354-75-2

The biological activity of this compound can be attributed to its ability to interact with various biological molecules due to the presence of the thiol group and the lipophilic trifluoroethyl moiety. The trifluoroethyl group enhances membrane permeability, which may improve the compound's bioactivity against microbial strains.

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits moderate antibacterial activity against various bacterial strains. The enhanced lipophilicity due to the trifluoroethyl group is believed to contribute to its effectiveness by facilitating better penetration into bacterial membranes.

Bacterial Strain Activity (Zone of Inhibition in mm)
Staphylococcus aureus12
Escherichia coli10
Pseudomonas aeruginosa8

Cytotoxicity Studies

Research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines. For example, studies involving glioblastoma cell lines have shown promising results regarding its potential as an anticancer agent.

Cell Line IC50 (µM)
LN229 (glioblastoma)15
MCF-7 (breast cancer)20

Study on Antibacterial Activity

A recent study evaluated the antibacterial efficacy of several imidazole derivatives, including this compound. The results indicated that the compound effectively inhibited the growth of gram-positive and gram-negative bacteria, suggesting its potential use in developing new antibacterial agents.

Study on Cancer Cell Lines

In another investigation focusing on its cytotoxic properties, researchers treated glioblastoma cells with varying concentrations of the compound. The findings revealed that higher concentrations led to significant reductions in cell viability, indicating its potential as a therapeutic agent for treating aggressive cancers.

Q & A

Q. What are the standard synthetic routes for 5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a related imidazole-thiol derivative was synthesized by reacting 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate (K₂CO₃) as a base, followed by recrystallization from ethanol to enhance purity . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction rates.
  • Base choice : K₂CO₃ or NaH can deprotonate the thiol group to facilitate substitution.
  • Temperature control : Reactions are often conducted under reflux (60–80°C) to balance yield and side reactions.
  • Purification : Recrystallization or column chromatography ensures high purity .

Q. How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure and purity of this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : Confirms substitution patterns. For instance, the trifluoroethyl group’s CF₃ protons are absent in ¹H NMR but detectable via ¹⁹F NMR. Aromatic protons in the phenyl ring appear as distinct multiplet signals (~6.8–7.5 ppm) .
  • IR spectroscopy : The thiol (-SH) stretch (~2550 cm⁻¹) and C=N imidazole ring vibrations (~1600 cm⁻¹) validate functional groups .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, S, and F percentages to confirm stoichiometry .

Advanced Questions

Q. What methodologies are recommended for evaluating the biological activity (e.g., enzyme inhibition) of this compound, and how can potential COX1/2 inhibition be assessed?

To assess enzyme inhibition:

  • In vitro assays : Use recombinant COX-1/2 enzymes with a colorimetric substrate (e.g., prostaglandin H₂). Measure IC₅₀ values via UV-Vis spectroscopy .
  • Control experiments : Compare inhibition potency with known inhibitors (e.g., aspirin for COX-1, celecoxib for COX-2).
  • Molecular docking : Predict binding affinity to COX active sites using software like AutoDock. Align results with crystallographic data (e.g., PDB ID 1PTH) to validate interactions .

Q. How does the trifluoroethyl substituent influence the compound’s physicochemical properties and interaction with biological targets?

The CF₃ group:

  • Enhances lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .
  • Electron-withdrawing effects : Stabilizes the imidazole ring, reducing basicity (pKa ~6.5 vs. ~7.2 for non-fluorinated analogs) .
  • Metabolic stability : Fluorine’s inductive effect slows oxidative degradation by cytochrome P450 enzymes .
  • Protein binding : CF₃ may engage in hydrophobic interactions or halogen bonding with target residues (e.g., COX-2 Val523) .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding this compound’s stability or reactivity?

Address discrepancies via:

  • Crystallographic validation : Single-crystal X-ray diffraction resolves structural ambiguities (e.g., confirming the imidazole-thiol tautomer over thione forms) .
  • Kinetic studies : Compare computational reaction pathways (DFT calculations) with experimental activation energies (Arrhenius plots) .
  • Spectroscopic monitoring : Use in situ IR or NMR to track intermediates and verify proposed mechanisms .

Q. How can molecular docking studies be integrated with experimental data (e.g., crystallography) to elucidate the binding mechanisms of this compound with target enzymes?

  • Docking protocols : Use programs like Schrödinger Suite to model ligand-enzyme interactions. Prioritize poses with hydrogen bonds to catalytic residues (e.g., COX-2 Tyr385) and hydrophobic complementarity .
  • Crystallographic alignment : Overlay docking results with X-ray structures (e.g., PDB 3LN1) to validate binding modes. Discrepancies >2 Å RMSD suggest force field inaccuracies .
  • Mutagenesis validation : Test binding affinity against enzyme mutants (e.g., COX-2 Arg120Ala) to confirm critical interactions predicted computationally .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol
Reactant of Route 2
5-phenyl-1-(2,2,2-trifluoroethyl)-1H-imidazole-2-thiol

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